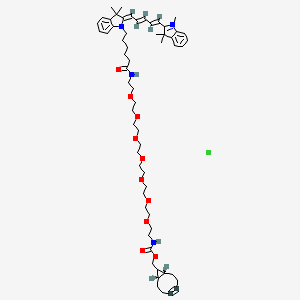
Cy5-PEG7-endo-BCN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-PEG7-endo-BCN is a dye derivative of Cyanine 5 (Cy5) that features seven polyethylene glycol (PEG) units and the lipophilic bidentate macrocyclic ligand endo-BCN . This compound is widely used in click chemistry, where it reacts with azide-bearing molecules to form stable triazoles without the need for a catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy5-PEG7-endo-BCN is synthesized by attaching seven PEG units to the Cyanine 5 dye, followed by the incorporation of the endo-BCN ligand . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The compound is then purified using chromatographic techniques and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Cy5-PEG7-endo-BCN primarily undergoes click chemistry reactions, specifically with azide-bearing molecules to form stable triazoles . This reaction does not require a catalyst and is highly efficient .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-bearing molecules and organic solvents . The reaction conditions are typically mild, with room temperature being sufficient for the reaction to proceed .
Major Products
The major products formed from the reactions of this compound are stable triazoles, which are used in various applications such as labeling and imaging .
Aplicaciones Científicas De Investigación
Cy5-PEG7-endo-BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and macrocyclic complexes
Biology: Employed in labeling and imaging of biological molecules, enabling the study of cellular processes and molecular interactions
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems
Industry: Applied in the development of advanced materials and nanotechnology
Mecanismo De Acción
Cy5-PEG7-endo-BCN exerts its effects through the formation of stable triazoles in click chemistry reactions . The endo-BCN ligand facilitates the reaction with azide-bearing molecules, leading to the formation of triazoles without the need for a catalyst . This mechanism is highly efficient and specific, making this compound a valuable tool in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Cy5-PEG4-endo-BCN: Similar to Cy5-PEG7-endo-BCN but with four PEG units instead of seven
Cy5-PEG8-endo-BCN: Contains eight PEG units and exhibits similar properties to this compound
Uniqueness
This compound is unique due to its optimal balance of hydrophilicity and lipophilicity provided by the seven PEG units and the endo-BCN ligand . This balance enhances its solubility and reactivity, making it highly efficient in click chemistry reactions .
Propiedades
Fórmula molecular |
C59H85ClN4O10 |
|---|---|
Peso molecular |
1045.8 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C59H84N4O10.ClH/c1-58(2)50-22-15-17-24-52(50)62(5)54(58)26-12-8-13-27-55-59(3,4)51-23-16-18-25-53(51)63(55)31-19-9-14-28-56(64)60-29-32-66-34-36-68-38-40-70-42-44-72-45-43-71-41-39-69-37-35-67-33-30-61-57(65)73-46-49-47-20-10-6-7-11-21-48(47)49;/h8,12-13,15-18,22-27,47-49H,9-11,14,19-21,28-46H2,1-5H3,(H-,60,61,64,65);1H/t47-,48+,49?; |
Clave InChI |
CWLBSYABIUVORT-QYNFCCEZSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















